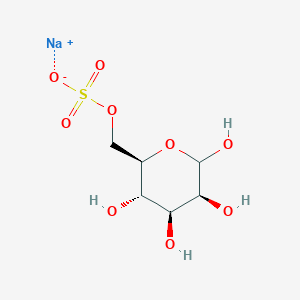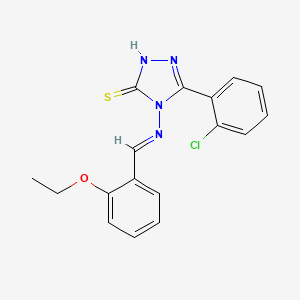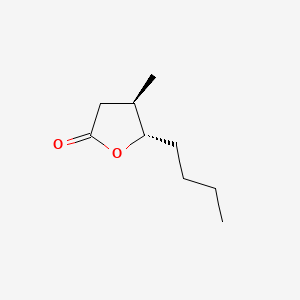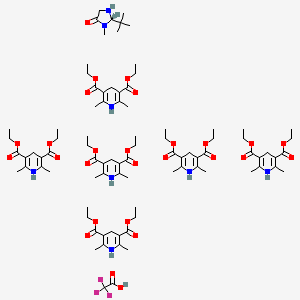
D-Mannose-6-O-sulphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannose-6-O-sulphate sodium salt: is a chemically modified form of mannose, a naturally occurring sugar. This compound is characterized by the addition of a sulfate group at the 6-position of the mannose molecule, which enhances its chemical reactivity and solubility in water . It is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-6-O-sulphate sodium salt typically involves the sulfation of D-mannose. One common method includes the reaction of D-mannose with sulfur trioxide-pyridine complex in an appropriate solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the selective sulfation at the 6-position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for precise control of temperature, pressure, and reactant flow rates .
Chemical Reactions Analysis
Types of Reactions
D-Mannose-6-O-sulphate sodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to D-mannose or other reduced forms.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield D-mannonic acid, while reduction can regenerate D-mannose .
Scientific Research Applications
D-Mannose-6-O-sulphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in the analysis of sulfated sugars and glycosaminoglycans.
Biology: This compound is utilized in studies of cellular metabolism and glycosylation processes.
Medicine: It has potential therapeutic applications in the treatment of urinary tract infections and other conditions where mannose metabolism is involved.
Industry: This compound is used in the production of biodegradable polymers and other environmentally friendly materials
Mechanism of Action
The mechanism by which D-Mannose-6-O-sulphate sodium salt exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can bind to mannose receptors on cell surfaces, influencing cellular uptake and metabolism. The sulfate group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
D-Mannose: The parent compound, which lacks the sulfate group.
D-Glucose-6-O-sulphate sodium salt: A similar compound where glucose is sulfated instead of mannose.
D-Galactose-6-O-sulphate sodium salt: Another analog with galactose as the base sugar.
Uniqueness
D-Mannose-6-O-sulphate sodium salt is unique due to its specific sulfation at the 6-position, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it more versatile in various applications compared to its non-sulfated counterparts .
Properties
Molecular Formula |
C6H11NaO9S |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
sodium;[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C6H12O9S.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1/t2-,3-,4+,5+,6?;/m1./s1 |
InChI Key |
MKFZWUBBFWXXKZ-XXIBIAAKSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12055820.png)
![(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12055828.png)








